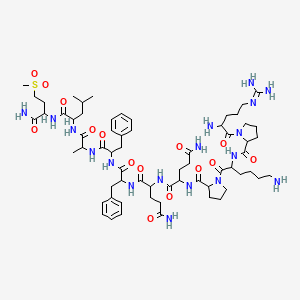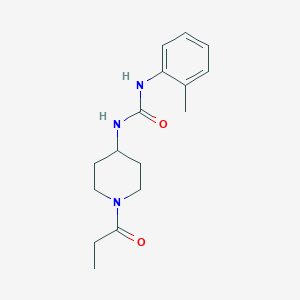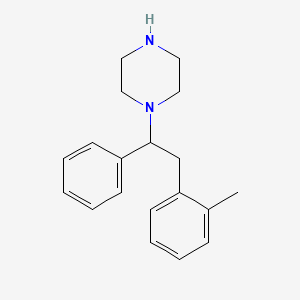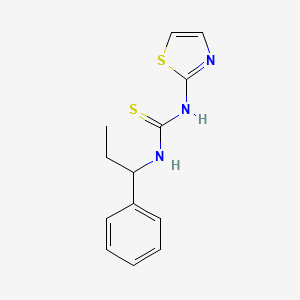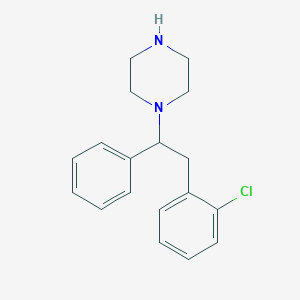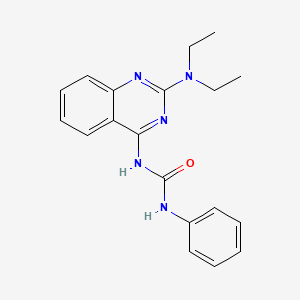
1-(2-(3-Chlorophenyl)-1-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenylethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine can be achieved through various methods. One common synthetic route involves the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is then reacted with 1-bromo-3-chloropropane to produce the desired compound . The reaction conditions typically involve mild temperatures and the use of appropriate solvents to ensure high purity and yield.
Chemical Reactions Analysis
1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of various piperazine derivatives.
Scientific Research Applications
1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist. This interaction leads to the modulation of serotonin levels in the brain, which can affect mood, appetite, and other physiological functions . Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: This compound is a metabolite of the antidepressant drug trazodone and has similar serotonergic activity.
1-(2-chlorophenyl)piperazine: Another piperazine derivative with similar chemical properties but different biological activities.
1-(4-chlorophenyl)piperazine: This compound also exhibits serotonergic activity and is used in various research applications.
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, which distinguish it from other piperazine derivatives.
Properties
Molecular Formula |
C18H21ClN2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C18H21ClN2/c19-17-8-4-5-15(13-17)14-18(16-6-2-1-3-7-16)21-11-9-20-10-12-21/h1-8,13,18,20H,9-12,14H2 |
InChI Key |
LTKQGPSHVUGDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


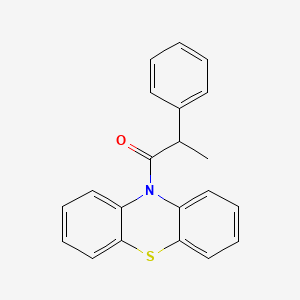
![[Tdf1]AngII](/img/structure/B10839143.png)
![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
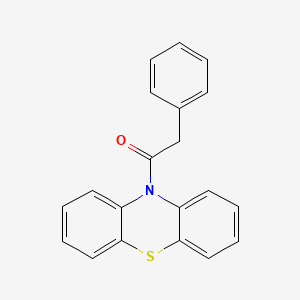
![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
